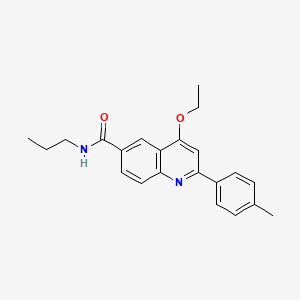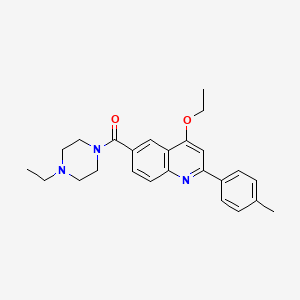
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide, also known as EMPPC, is an organic compound with a wide range of potential applications in scientific research and experimentation. This molecule is of particular interest due to its unique structure that is composed of an aromatic ring system and two amide bonds. The structure of this compound lends itself to a variety of uses, from synthesizing other compounds to studying the effects of its components on biological systems.
Scientific Research Applications
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has a wide range of potential applications in scientific research. One such application is in the field of drug delivery. It has been shown to be effective in the delivery of various drugs to target cells, as well as in the uptake of drugs by cells. Additionally, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential as an anti-inflammatory agent and for its antioxidant properties. It has also been studied as a potential treatment for various cancers, including prostate and breast cancer. Furthermore, 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid plaques.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide is not yet fully understood. However, it is believed that the compound binds to certain receptors on the cell surface, which triggers a cascade of biochemical reactions that can lead to a variety of effects. For instance, it has been shown to activate certain pathways that can lead to the production of anti-inflammatory molecules, as well as molecules that can protect cells from oxidative stress. Additionally, it has been shown to inhibit the activity of certain enzymes, such as those involved in the formation of amyloid plaques.
Biochemical and Physiological Effects
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress. Furthermore, it has been shown to have anti-diabetic effects, as it can reduce the levels of glucose in the bloodstream. Finally, it has been studied for its potential anti-Alzheimer’s disease effects, as it can inhibit the formation of amyloid plaques.
Advantages and Limitations for Lab Experiments
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it has a wide range of potential applications, making it a useful tool for researchers. However, there are some limitations to using 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide in laboratory experiments. For instance, it is difficult to obtain in large quantities, and the effects of the compound can vary depending on the concentration. Furthermore, the effects of the compound on biological systems are still not fully understood, making it difficult to predict the results of experiments.
Future Directions
There are a number of potential future directions for research into 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide. For instance, further studies could be conducted to better understand its mechanism of action, as well as to determine its potential therapeutic effects. Additionally, further studies could be conducted to determine its potential as an anti-inflammatory, antioxidant, and anti-cancer agent. Furthermore, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a drug delivery system, as well as to determine its potential as a treatment for Alzheimer’s disease. Finally, further studies could be conducted to determine the potential of 4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide as a tool for studying the effects of other compounds on biological systems.
Synthesis Methods
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide can be synthesized in several different ways. The most common method is to use a Grignard reagent to react with a quinoline-6-carboxylic acid. This reaction involves the addition of magnesium to the quinoline-6-carboxylic acid, followed by the addition of the propyl group and ethoxy group. The reaction is then followed by the addition of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an aqueous solution, and can be performed in a variety of solvents.
properties
IUPAC Name |
4-ethoxy-2-(4-methylphenyl)-N-propylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-23-22(25)17-10-11-19-18(13-17)21(26-5-2)14-20(24-19)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMAXXLMGCXNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6555724.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555728.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555736.png)
![N-(2-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555743.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555745.png)
![N-(3-acetylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555749.png)
![N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555751.png)
![N-(4-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555757.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555770.png)

![3-(3-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555787.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555789.png)

![4-ethoxy-2-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]quinoline-6-carboxamide](/img/structure/B6555821.png)